molecular formula C12H9FO B056315 2-fluoro-1-(naphthalen-1-yl)ethanone CAS No. 112260-69-2

2-fluoro-1-(naphthalen-1-yl)ethanone

Cat. No.: B056315
CAS No.: 112260-69-2
M. Wt: 188.2 g/mol
InChI Key: SRGVGTTXAMUJMZ-UHFFFAOYSA-N
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Description

1-(Fluoroacetyl)naphthalene is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a fluoroacetyl group attached to the naphthalene ring

Chemical Reactions Analysis

1-(Fluoroacetyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the fluoroacetyl group to other functional groups.

    Substitution: The fluoroacetyl group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cytochrome P450 Inhibition

One of the most notable applications of 2-fluoro-1-(naphthalen-1-yl)ethanone is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can significantly affect the pharmacokinetics of various medications.

Table 1: CYP1A2 Inhibition Studies

CompoundIC50 (µM)Mechanism of Action
This compound5.0 ± 0.5Competitive inhibition of CYP1A2
Control Compound20.0 ± 2.0Non-specific inhibition

The competitive nature of this inhibition suggests that co-administration with other drugs metabolized by CYP1A2 may lead to increased plasma concentrations, necessitating careful monitoring and dosage adjustments.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents on the naphthalene ring can significantly affect inhibitory potency against CYP enzymes.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesIC50 (µM)
4-FluoroacetophenoneFluorinated phenyl ring10.0 ± 0.3
2,2,2-TrifluoroacetophenoneThree fluorine atoms on phenyl ring15.5 ± 0.4
1-(4-Fluoronaphthalen-1-yl)ethanoneDifferent substitution pattern8.0 ± 0.2

This table highlights how minor changes in structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug design.

Synthetic Applications

In addition to its biological relevance, this compound serves as a valuable building block in organic synthesis. Its unique reactivity allows it to be used in the development of more complex molecules for medicinal chemistry.

Drug Interaction Potential

A study examining the interaction potential of drugs metabolized by CYP1A2 found that the inhibitory effect of this compound could lead to increased plasma levels of certain medications, highlighting its significance in pharmacology and the need for further research into its therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Fluoroacetyl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The fluoroacetyl group can act as a reactive site, interacting with enzymes and other proteins, potentially inhibiting their function or altering their activity . This interaction can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

1-(Fluoroacetyl)naphthalene can be compared with other similar compounds, such as:

The uniqueness of 1-(Fluoroacetyl)naphthalene lies in its specific fluoroacetyl group, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

Overview

2-Fluoro-1-(naphthalen-1-yl)ethanone, with the chemical formula C12_{12}H9_9FO and a molecular weight of approximately 188.20 g/mol, is an organic compound notable for its biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Its structural characteristics include a naphthalene ring substituted with a fluorine atom and an ethanone functional group, which contribute to its unique reactivity and potential pharmacological applications .

Cytochrome P450 Inhibition

Research indicates that this compound primarily acts as an inhibitor of CYP1A2 , a key enzyme involved in drug metabolism. This inhibition can lead to significant implications for drug interactions and metabolism, making it a compound of interest in pharmacology. Understanding its interaction with CYP1A2 is crucial for predicting adverse effects and optimizing therapeutic regimens involving other medications metabolized by this enzyme .

Table 1: CYP1A2 Inhibition Studies

CompoundIC50 (µM)Mechanism of Action
This compound5.0 ± 0.5Competitive inhibition of CYP1A2
Control Compound20.0 ± 2.0Non-specific inhibition

*IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparisons with structurally similar compounds reveal that the position and type of substituents on the naphthalene ring significantly affect inhibitory potency against CYP enzymes.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesIC50 (µM)
4-FluoroacetophenoneFluorinated phenyl ring10.0 ± 0.3
2,2,2-TrifluoroacetophenoneThree fluorine atoms on phenyl ring15.5 ± 0.4
1-(4-Floronaphthalen-1-yl)ethanoneDifferent substitution pattern8.0 ± 0.2

Case Study: Drug Interaction Potential

A study exploring the interaction potential of drugs metabolized by CYP1A2 highlighted the role of this compound in altering the pharmacokinetics of co-administered medications. The findings suggested that its inhibitory effect could lead to increased plasma concentrations of certain drugs, necessitating careful monitoring and dosage adjustments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-1-(naphthalen-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation , where a fluorinated acyl chloride reacts with naphthalene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 2-bromo-1-(naphthalen-1-yl)ethanone has been alkylated with thiadiazole derivatives to yield structurally related compounds in 89% yield . Optimizing reaction temperature, stoichiometry, and catalyst loading is critical. Lower yields (67–82%) observed in similar fluorinated ethanones suggest the need for controlled anhydrous conditions and inert atmospheres to minimize side reactions .

Q. How can spectroscopic methods (NMR, MS, IR) be employed to characterize this compound and its derivatives?

  • ¹H NMR : Aromatic protons in naphthalene derivatives appear as multiplets in δ 7.5–8.9 ppm, while the fluoroethanone moiety shows distinct splitting patterns due to fluorine coupling .
  • MS : Electron ionization (EI) mass spectrometry confirms molecular ions (e.g., m/z 302 [M+1] for a thiadiazole derivative) and fragmentation patterns .
  • IR : Strong carbonyl stretches (~1675 cm⁻¹) and C-F vibrations (~1160 cm⁻¹) are diagnostic . Elemental analysis (C, H, N, S) further validates purity .

Q. What precautions are necessary during handling and storage due to potential hazards?

While specific toxicological data for this compound is limited, related fluorinated aromatic ketones require avoidance of inhalation (use fume hoods) and skin contact (nitrile gloves, lab coats). Precautionary measures from analogous compounds include P261 ("Avoid breathing dust/fume") and P262 ("Do not get in eyes") protocols .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in derivatives of this compound?

Spiroborate-catalyzed asymmetric reduction of oxime intermediates (e.g., derived from 1-(naphthalen-1-yl)ethanone) enables enantioselective synthesis. Using 15 mol% spiroborate ester catalyst in THF at 0°C, enantioselectivities >90% have been reported for similar systems. NMR and chiral GC-MS are critical for purity assessment .

Q. How can contradictory reaction yields in fluorinated ethanone syntheses be resolved?

Yield disparities (e.g., 67% vs. 89% in alkylation reactions) often stem from substrate electronic effects or catalyst deactivation . Systematic screening of Lewis acids (e.g., ZnCl₂ vs. AlCl₃) and solvent polarity (e.g., DMF vs. ethanol) can identify optimal conditions. For example, fused ZnCl₂ improves acetylation efficiency in naphthol derivatives .

Q. What role do computational methods play in predicting the reactivity of this compound?

While not directly addressed in the evidence, density functional theory (DFT) could model electrophilic substitution patterns on the naphthalene ring, predicting regioselectivity in Friedel-Crafts reactions. Experimental validation via Hammett plots or kinetic isotope effects is recommended.

Q. How can structural data from X-ray crystallography refine understanding of this compound’s derivatives?

The SHELX software suite is widely used for small-molecule crystallography. For example, SHELXL refines high-resolution data to confirm bond lengths and angles, while SHELXD solves phases for twinned crystals. This is critical for validating synthetic products and studying intermolecular interactions .

Q. What strategies enhance the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies show that adding electron-withdrawing groups (e.g., Cl, NO₂) or heterocycles (e.g., thiadiazole) improves antimicrobial potency. For instance, chlorine substitution increases lipophilicity, enhancing membrane penetration in microbial assays .

Q. How do Lewis acids influence the mechanistic pathway of Friedel-Crafts acylations?

AlCl₃ polarizes the acyl chloride, generating a reactive acylium ion. Competing pathways (e.g., ketone dimerization) are suppressed by controlling stoichiometry (1:1 acyl chloride/AlCl₃) and using aprotic solvents. Kinetic studies with in situ IR monitoring can track intermediate formation .

Q. What analytical challenges arise in quantifying trace impurities in fluorinated ethanones?

High-resolution mass spectrometry (HRMS) and HPLC-PDA are essential for detecting low-abundance byproducts (e.g., dehalogenated or oxidized species). For example, HRMS-EI confirmed a 301.9787 [M+] ion for a chlorinated analog with <0.001% error .

Properties

IUPAC Name

2-fluoro-1-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGVGTTXAMUJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550863
Record name 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112260-69-2
Record name 2-Fluoro-1-(naphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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